![molecular formula C11H15BrO4 B584524 [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol CAS No. 1797132-95-6](/img/structure/B584524.png)

[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol

Übersicht

Beschreibung

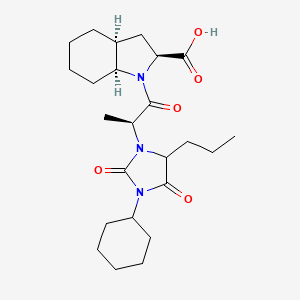

“[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol” is an intermediate in the preparation of α-adrenergic agonist, Phenylephrine . It has a molecular weight of 291.14 and a molecular formula of C11H15BrO4 . The compound is a light brown oil and should be stored in a refrigerator .

Molecular Structure Analysis

The molecular structure of “[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol” can be represented by the canonical SMILES string: COCCOCOC1=C(C=CC(=C1)CO)Br . This indicates that the compound contains a bromine atom attached to a phenyl ring, which is further substituted with a methanol and a methoxyethoxymethoxy group .Physical And Chemical Properties Analysis

“[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol” has a molecular weight of 291.14 and a molecular formula of C11H15BrO4 . It is soluble in chloroform, dichloromethane, and methanol . The compound has a complexity of 179 and a topological polar surface area of 47.9Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

Synthesis of Pyrimidines

Research by Brown and Waring (1977) outlines synthetic routes to pyrimidines that undergo α-bromination to give bromo derivatives, which are confirmed as olefins by NMR spectra. These findings contribute to the understanding of bromination reactions in organic synthesis (Brown & Waring, 1977).

Reactions with Bromine

Yamashita et al. (1993) discuss the facile preparation of bromohydrin derivatives of 2-phospholenes by reacting them with bromine in various media. This contributes to the knowledge of phospholene chemistry and its derivatives (Yamashita et al., 1993).

Nucleophilic Substitution at Acetylenic Carbon

Tanaka et al. (1962) explored the triphilicity of phenylhaloacetylenes towards methoxide ion in methanol, providing insights into the nucleophilic substitution reactions involving acetylenic carbon (Tanaka et al., 1962).

Antibacterial and Antioxidant Activities

Antibacterial Bromophenols

Xu et al. (2003) isolated bromophenols from marine algae, demonstrating their moderate antimicrobial activity. This highlights the potential use of bromophenols as antibacterial agents (Xu et al., 2003).

Antioxidant Activity of Marine Algae Bromophenols

Li et al. (2011) isolated naturally occurring bromophenols from marine algae and evaluated their antioxidant activities, suggesting that these compounds could serve as natural antioxidants (Li et al., 2011).

Synthetic Methodologies

Synthesis of Novel Vicinal Haloethers

Chen et al. (2022) discuss the synthesis of haloethers bearing a malononitrile group, indicating that methanol not only acts as a solvent but also participates in the reaction, which is significant for synthetic chemistry involving halogenated compounds (Chen et al., 2022).

Total Synthesis of Biologically Active Compounds

Akbaba et al. (2010) achieved the total synthesis of a natural product starting from a bromophenol derivative, showcasing the utility of these compounds in synthesizing biologically active molecules (Akbaba et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6,13H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNXDTCHVHEQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=C(C=CC(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)

![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)

![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)